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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the high-resolution

structure of Photosystem II (PSII), a critical membrane protein complex involved in

photosynthesis, using single-particle cryo-electron microscopy (cryo-EM). The following

sections outline the necessary steps from sample preparation to final 3D model reconstruction,

enabling researchers to apply this powerful technique to study PSII and other challenging

membrane proteins.

Introduction
Photosystem II is a multi-subunit pigment-protein complex located in the thylakoid membranes

of plants, algae, and cyanobacteria.[1] It is the only known biological enzyme that uses light

energy to oxidize water, a fundamental process for life on Earth.[2][3] Understanding its

structure at the atomic level is crucial for elucidating the mechanism of water splitting, which

can inform the design of artificial photosynthetic systems for clean energy production.

Cryo-EM has become an indispensable tool for structural biology, particularly for large and

complex macromolecules like PSII that are often difficult to crystallize.[4][5] This technique

involves flash-freezing purified protein samples in a thin layer of vitreous (non-crystalline) ice,

preserving them in a near-native state.[4][6] Thousands of 2D projection images of individual

protein particles are then captured using a transmission electron microscope. These images

are subsequently processed and combined computationally to reconstruct a high-resolution

three-dimensional (3D) model of the molecule.[7] Recent advancements have led to cryo-EM
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structures of PSII from various organisms at resolutions better than 2.0 Å, revealing intricate

details of the water-splitting Mn4CaO5 cluster and its surrounding environment.[2][8][9]

This protocol provides a comprehensive workflow for PSII structure determination by cryo-EM,

from the initial purification of the complex to the final data processing steps.

Experimental Protocols
Photosystem II (PSII) Purification
A highly pure, stable, and homogenous sample is the prerequisite for successful high-

resolution cryo-EM.[10] This protocol details the purification of oxygen-evolving PSII core

complexes from the mesophilic cyanobacterium Synechocystis sp. PCC 6803.

Materials and Reagents:

Synechocystis 6803 cells with a hexahistidine-tag on the C-terminus of the CP47 subunit.

[11]

Purification Buffer: 1.2 M betaine, 10% (v/v) glycerol, 50 mM MES-NaOH (pH 6.0), 20 mM

CaCl₂, 5 mM MgCl₂, 50 mM histidine, 1 mM EDTA, and 0.03% (w/v) n-dodecyl β-D-maltoside

(β-DM).[11]

Cryo-EM Buffer: 0.5 M betaine, 50 mM MES-NaOH (pH 6.8), 20 mM CaCl₂, 5 mM MgCl₂,

0.02% (w/v) β-DM.[11]

Ni-NTA superflow affinity resin.[11]

Centrifugal gel filtration columns and ultrafiltration devices.[11]

Methodology:

Cell Culture and Harvest: Propagate the Synechocystis 6803 cell culture as previously

described. Harvest cells by centrifugation.

PSII Isolation: Isolate oxygen-evolving PSII core complexes using Ni-NTA affinity

chromatography at 4°C under dim green light.[11]
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Concentration: Concentrate the purified PSII core complexes in Purification Buffer to

approximately 1 mg of Chlorophyll/mL using ultrafiltration.[11]

Storage: Aliquot the concentrated sample, flash-freeze in liquid nitrogen, and store at -80°C.

Buffer Exchange for Cryo-EM: Before grid preparation, thaw an aliquot and exchange it into

the Cryo-EM Buffer using a centrifugal gel filtration column.[11]

Final Concentration: Concentrate the buffer-exchanged sample to a final concentration of ~2

mg of Chlorophyll/mL using an ultrafiltration device.[11] Keep the sample at 4°C until it is

applied to the grids.[11]

Quality Control: Assess the sample's oxygen-evolution activity to ensure the complex is

intact and functional.[11] Further evaluation of sample homogeneity using negative-stain EM

is recommended.[10]

Cryo-EM Grid Preparation (Vitrification)
The goal of vitrification is to embed the PSII particles in a thin layer of amorphous ice,

preserving their structure.[6] This is typically achieved using an automated plunge-freezing

device.[10]

Materials and Reagents:

Purified and concentrated PSII sample (~2 mg/mL).[11]

Holey-carbon C-flat 2/1 Cu 300-mesh EM grids (or equivalent).[8]

Automated vitrification apparatus (e.g., FEI Vitrobot).

Liquid ethane.

Glow discharger.

Methodology:

Glow Discharge: Glow discharge the holey-carbon grids for 30 seconds at 25 mA to make

the carbon surface hydrophilic.[8][11]
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Setup Vitrobot: Set the environmental chamber of the Vitrobot to 4°C and 100% humidity to

prevent sample evaporation.[8][11]

Sample Application: In low-light conditions, apply 3 µL of the concentrated PSII sample to the

glow-discharged grid inside the Vitrobot chamber.[8][11]

Blotting: Immediately blot the grid for 3 seconds to remove excess liquid, leaving a thin film

of the sample across the holes in the carbon support.[8][11]

Plunge Freezing: Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen.[8][11]

This vitrifies the thin film of the sample.

Storage: Store the vitrified grids in liquid nitrogen until they are ready for imaging.

Cryo-EM Data Acquisition
Data is collected on a high-end transmission electron microscope equipped with a direct

electron detector. The goal is to acquire a large number of high-quality micrographs of the

vitrified PSII particles.

Methodology:

Microscope Setup: Use a Titan Krios or CRYO ARM 300 microscope operated at 300 kV.[1]

Detector: Utilize a direct electron detector such as a Gatan K2/K3 or Falcon 3/4.

Data Collection Strategy:

Record movies in counting mode.

Set the magnification to achieve a calibrated pixel size of approximately 0.8-1.0 Å.

Use a defocus range of -0.6 to -2.8 µm.[12]

The total electron dose should be kept between 40 and 60 e⁻/Å² to minimize radiation

damage, fractionated over 40-50 frames.[12][13][14] Studies have shown that a lower

dose can significantly reduce damage to redox-active sites like the Mn4CaO5 cluster.[13]

[14]
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Automated Data Collection: Use automated data acquisition software like EPU (Thermo

Fisher Scientific) or SerialEM to collect thousands of micrographs over one or more

sessions.[12]

Image Processing and 3D Reconstruction
The raw movie files are processed through a computational pipeline to yield a high-resolution

3D density map. Several software packages are available, with RELION and CryoSPARC

being the most widely used.[15][16]

Methodology:

Preprocessing:

Motion Correction: Correct for beam-induced motion and dose-weight the frames of each

movie to produce a single micrograph.

CTF Estimation: Estimate the Contrast Transfer Function (CTF) for each micrograph. This

function describes how the microscope optics affect the image.

Particle Picking:

Automatically select potential PSII particles from the micrographs. This can be done using

template-based methods, blob-based pickers, or neural-network-based pickers like Topaz

or crYOLO.[17]

Particle Extraction:

Extract the selected particles into a stack of individual particle images. Initially, a smaller

box size can be used to speed up processing.[17]

2D Classification:

Classify the extracted particles into different 2D class averages. This step is crucial for

removing "junk" particles (e.g., ice contaminants, denatured protein) and selecting a

homogenous set of particles for 3D reconstruction.[18]

Ab Initio 3D Reconstruction:
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Generate an initial low-resolution 3D model from a subset of the "good" particles without

any external reference.

3D Classification and Heterogeneity Analysis:

Perform multiple rounds of 3D classification to sort particles into structurally distinct

classes. This is important for separating different conformational states or assembly

intermediates.

High-Resolution Refinement:

Subject the particles belonging to the best, most homogeneous 3D class to 3D auto-

refinement to achieve the highest possible resolution.

Post-processing:

Apply a sharpening B-factor to the final map to enhance high-resolution features. The final

resolution is determined by the Fourier Shell Correlation (FSC) 0.143 criterion.

Model Building and Refinement:

Build an atomic model of PSII into the final cryo-EM density map using software like Coot,

and refine it using programs like Phenix or Refmac.

Data Presentation
Quantitative data from published protocols are summarized below for easy reference and

comparison.

Table 1: Cryo-EM Grid Preparation Parameters
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Parameter Setting Source

Grid Type C-flat 2/1 Cu 300-mesh [8]

Glow Discharge 30 s at 25 mA [8]

Vitrobot Temperature 4 °C [8]

Chamber Humidity 100% [8]

Sample Volume 3 µL [8]

Blotting Time 3 seconds [8]

| Plunge Freezant | Liquid Ethane |[8] |

Table 2: Cryo-EM Data Acquisition Parameters

Parameter
Titan Krios
(75k Mag)

Titan Krios
(96k Mag)

CRYO ARM
300 (60k Mag)

Source

Microscope Titan Krios Titan Krios
CRYO ARM
300

[14]

Magnification 75,000x 96,000x 60,000x [14]

Total Electron

Dose
40 e⁻/Å² 40 e⁻/Å²

83 e⁻/Å² (high-

dose)
[14]

Defocus Range -1.0 to -2.2 µm -1.0 to -2.2 µm -0.6 to -1.8 µm [14]

Final Particle

Count
90,897 203,912 174,099 [14]

| Final Map Resolution | 2.22 Å | 2.20 Å | 1.95 Å |[14] |

Table 3: Low-Dose vs. High-Dose Data Collection Comparison
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Parameter High-Dose Low-Dose Source

Total Electron Dose 83 e⁻/Å² 3.3 e⁻/Å² [14]

Number of Frames 50 2 [13]

Resultant Resolution 1.95 Å 2.08 Å [14]

| Observation | High dose causes damage to redox-active sites and disulfide bonds. Low dose

reduces damage with minimal loss of resolution. |[13][14] |

Visualizations
Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3027564#cryo-electron-microscopy-protocol-for-
photosystem-ii-structure-determination]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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